GSK2636771 is a potent, orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, specifically targeting the p110β isoform. [, , , , , , , , ] This pathway plays a critical role in various cellular processes, including growth, survival, and metabolism. [] Dysregulation of this pathway, often through PTEN loss, is implicated in various cancers, making it an attractive target for therapeutic intervention. [, , , , , , , , , ] GSK2636771 is classified as a selective PI3Kβ inhibitor and has garnered significant attention in cancer research due to its potential as a targeted therapy. [, , , , , , , , , , , , , , , , , , , ]
GSK2636771 is a selective inhibitor of phosphoinositide 3-kinase beta, a member of the phosphoinositide 3-kinase family that plays a crucial role in various cellular processes, including growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors characterized by aberrant phosphoinositide 3-kinase signaling.
GSK2636771 was developed by GlaxoSmithKline and is classified as a small-molecule inhibitor targeting the beta isoform of phosphoinositide 3-kinase. This compound has been studied for its ability to selectively inhibit this enzyme, which is implicated in several cancer types, making it a candidate for targeted cancer therapies.
The synthesis of GSK2636771 involves several key steps:
The detailed synthetic pathway includes the formation of intermediates that undergo transformations leading to the final product. For instance, one step involves coupling an intermediate with a specific aryl halide to introduce necessary functional groups essential for biological activity .
GSK2636771 has a complex molecular structure characterized by multiple functional groups that confer its biological activity. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The structure features a pyrido[1,2-a]pyrimidine core that is critical for its interaction with phosphoinositide 3-kinase beta.
The structural analysis reveals specific binding sites that facilitate interaction with the target enzyme, contributing to its selectivity and potency. Crystallographic studies have provided insights into the binding conformation of GSK2636771 within the active site of phosphoinositide 3-kinase beta .
GSK2636771 participates in various chemical reactions that are pivotal for its activity:
The compound's reactivity profile has been studied extensively to understand its stability and interactions under physiological conditions .
The mechanism of action of GSK2636771 involves:
Experimental data indicate that GSK2636771 effectively reduces cell viability in various cancer cell lines through this mechanism .
GSK2636771 has significant potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: